![molecular formula C27H27N3O2 B2558035 1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 890640-35-4](/img/structure/B2558035.png)
1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Description
1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPBP and belongs to the class of benzimidazole derivatives.
Scientific Research Applications
Novel Synthetic Approaches
Researchers have developed innovative synthetic methods for related heterocyclic compounds, demonstrating the versatility and potential for generating diverse molecular structures. For instance, the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines from key intermediates like succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine showcases the ability to create complex molecules with potential for further functionalization and study in various scientific fields (Katritzky et al., 2000).
Material Science Applications
In material science, novel polyimides have been synthesized from diamine monomers containing pyridine units, demonstrating exceptional thermal and thermooxidative stability, a valuable property for high-performance materials. Such research indicates the potential for compounds with complex structures like 1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one to contribute to the development of new materials with specialized properties (Zhang et al., 2005).
Biological Activity Exploration
Exploratory studies into the synthesis and reactions of cyclohepta[b]pyrroles and related compounds have paved the way for the development of molecules with novel antiaromatic systems and potential biological activities. This work suggests the broader applicability of compounds with similar structural motifs in drug discovery and biological research (Abe et al., 1990).
Molecular Structure and Cytotoxicity Studies
The structural elucidation and cytotoxicity evaluation of complexes containing benzimidazole ligands, including studies on their molecular structures, vibrational frequencies, and potential as anticancer compounds, underline the significance of detailed molecular investigation in understanding the biological implications of such compounds (Ghani & Mansour, 2011).
Innovative Luminescent Materials
Research into the one-pot synthesis of imidazo[1,5-a]pyridine derivatives for luminescent materials demonstrates the potential for creating low-cost, high-performance luminescent materials. This highlights the application of complex heterocyclic compounds in the development of new materials for technological and industrial applications (Volpi et al., 2017).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-2-32-23-14-12-22(13-15-23)30-19-21(18-26(30)31)27-28-24-10-6-7-11-25(24)29(27)17-16-20-8-4-3-5-9-20/h3-15,21H,2,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYXLLXJJHKDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
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